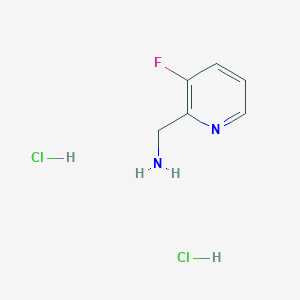

(3-Fluoropyridin-2-yl)methanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPNXLAWWSHZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595320 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-49-7 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (3-Fluoropyridin-2-yl)methanamine Dihydrochloride: Synthesis, Applications, and Handling

This document provides an in-depth technical overview of (3-Fluoropyridin-2-yl)methanamine dihydrochloride, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, outline a robust synthetic pathway, explore its applications, and provide detailed protocols for its use and safe handling.

Core Compound Identity and Physicochemical Properties

(3-Fluoropyridin-2-yl)methanamine and its salt forms are valuable reagents in the synthesis of complex molecular architectures. The fluorine substituent on the pyridine ring significantly influences the electronic properties of the molecule, often enhancing metabolic stability and modulating binding affinity when incorporated into a larger drug candidate. The dihydrochloride salt is typically supplied to improve stability and handling characteristics.

| Property | Data | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonym(s) | 2-Aminomethyl-3-fluoropyridine Dihydrochloride | [3] |

| CAS Number | 312904-49-7 | [1][2][4] |

| Molecular Formula | C₆H₉Cl₂FN₂ | [1][2] |

| Molecular Weight | 199.05 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [3] |

| Purity | Typically ≥95% | [1][2] |

| Storage Conditions | 2-8°C, protect from light, store under an inert atmosphere | [1][3] |

Synthesis and Characterization

The synthesis of (3-Fluoropyridin-2-yl)methanamine typically proceeds from a commercially available precursor, such as 3-fluoro-2-cyanopyridine. The primary transformation is the reduction of the nitrile group to a primary amine.

Proposed Synthetic Workflow

The conversion of the nitrile to the amine is a critical step. While various reducing agents can be employed, a common and effective method involves the use of a powerful hydride donor like Lithium Aluminum Hydride (LiAlH₄) or a catalytic hydrogenation approach. The choice of method depends on scale, available equipment, and tolerance of other functional groups. The subsequent salt formation is a straightforward acid-base reaction.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of the free base amine via catalytic hydrogenation, which is often preferred for its milder conditions and easier workup compared to metal hydride reductions.

Step 1: Reaction Setup

-

To a high-pressure hydrogenation vessel, add 3-fluoro-2-cyanopyridine (1.0 eq).

-

Add a suitable solvent, such as methanol or ethanol (approx. 10-20 mL per gram of starting material).

-

Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) as the catalyst. Rationale: Pd/C is a highly effective and widely used catalyst for the reduction of nitriles to primary amines.

-

Seal the vessel securely.

Step 2: Hydrogenation

-

Purge the vessel with nitrogen gas several times to remove any residual oxygen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by checking for the consumption of hydrogen and periodically analyzing aliquots by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This can take several hours to overnight.

Step 3: Workup and Isolation

-

Carefully depressurize the vessel and purge again with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rationale: Celite provides a fine filtration medium that effectively removes the solid catalyst particles. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude (3-Fluoropyridin-2-yl)methanamine free base.

Step 4: Dihydrochloride Salt Formation

-

Dissolve the crude amine in a minimal amount of a suitable solvent, like diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid (2.0-2.2 eq) in ether or isopropanol while stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Step 5: Characterization

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The analytical data should be consistent with the expected structure.

Applications in Drug Discovery

Heterocyclic compounds, particularly those containing pyridine rings, are foundational scaffolds in medicinal chemistry.[5][6] The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.

The (3-Fluoropyridin-2-yl)methanamine moiety is a privileged building block for several reasons:

-

Vectorial Projection: The aminomethyl group provides a key attachment point for building out molecular complexity, allowing for the exploration of chemical space.

-

Hydrogen Bonding: The pyridine nitrogen and the primary amine can act as hydrogen bond acceptors and donors, respectively, facilitating crucial interactions with biological targets.

-

Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative degradation at that position by cytochrome P450 enzymes, thereby increasing the compound's half-life.[7]

-

Modulation of pKa: Fluorine's electron-withdrawing nature lowers the pKa of the pyridine nitrogen, which can influence a drug candidate's solubility, cell permeability, and target binding affinity.

This building block is ideal for incorporation into drug discovery campaigns targeting kinases, proteases, and other enzyme classes where precise molecular recognition is key.[8][9]

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this compound is essential. The compound is classified with several hazard statements, and appropriate precautions must be taken.

Hazard Identification

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H315 | Causes skin irritation | [1][10] |

| H319 | Causes serious eye irritation | [1][10] |

| H335 | May cause respiratory irritation | [1][10] |

Recommended Handling Protocol

Due to the hazards associated with fluorinated pyridines and the potential for the release of HCl gas upon decomposition, stringent safety measures are required.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12][14]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][15]

-

Dispensing: When weighing or transferring the solid, use appropriate tools to minimize dust generation.

-

Spill Response: In case of a spill, avoid breathing dust.[13] Isolate the area. Carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with soap and water.[12]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Storage

Store the container tightly sealed in a cool, dry, and well-ventilated place.[1][3] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block for modern medicinal chemistry. Its unique combination of a reactive aminomethyl handle and a fluorinated pyridine core provides a versatile platform for developing novel therapeutics. Understanding its synthesis, properties, and safe handling procedures is crucial for any research professional aiming to leverage its potential in the design and discovery of next-generation drugs.

References

-

Good Price CAS:312904-49-7 | this compound for Sale - ALFA CHEMICAL. [Link]

-

This compound - CAS:312904-49-7 - Sunway Pharm Ltd. [Link]

-

(3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. [Link]

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google P

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery - MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. [Link]

-

(PDF) MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - ResearchGate. [Link]

Sources

- 1. This compound | 312904-49-7 [sigmaaldrich.com]

- 2. 312904-49-7 | this compound - Moldb [moldb.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. This compound - CAS:312904-49-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (3-Fluoropyridin-2-yl)methanamine hydrochloride | C6H8ClFN2 | CID 74890023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

(3-Fluoropyridin-2-yl)methanamine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research

An In-depth Exploration of a Key Fluorinated Building Block for Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as altered basicity, enhanced metabolic stability, and improved binding affinity—make fluorinated heterocycles highly sought-after building blocks for the synthesis of novel therapeutic agents.[1] Among these, (3-Fluoropyridin-2-yl)methanamine dihydrochloride stands out as a versatile and valuable intermediate. Its structure combines a pyridine ring, a reactive primary amine, and a strategically placed fluorine atom, offering a trifecta of functionalities for elaboration into more complex molecules. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its applications in drug discovery and development.

Physicochemical Properties

This compound is typically a white to off-white solid, valued for its stability and ease of handling in its salt form. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉Cl₂FN₂ | |

| Molecular Weight | 199.05 g/mol | |

| CAS Number | 312904-49-7 | |

| Appearance | White to off-white solid | |

| Storage Conditions | Inert atmosphere, room temperature |

The fluorine atom at the 3-position of the pyridine ring significantly influences the electron distribution of the aromatic system and the basicity of the pyridine nitrogen. This electronic modulation is a key feature exploited in its applications in medicinal chemistry.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through a two-step process starting from 3-fluoropyridine-2-carbonitrile. This common precursor is a versatile starting material for various fluorinated pyridine derivatives. The synthetic pathway involves the reduction of the nitrile to a primary amine, followed by the formation of the dihydrochloride salt.

Experimental Protocol

Step 1: Reduction of 3-Fluoropyridine-2-carbonitrile to (3-Fluoropyridin-2-yl)methanamine

This step focuses on the selective reduction of the nitrile group to a primary amine. Borane-tetrahydrofuran complex (BH₃-THF) is an effective and commonly used reagent for this transformation due to its high reactivity towards nitriles and compatibility with the pyridine ring.

-

Materials:

-

3-Fluoropyridine-2-carbonitrile

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoropyridine-2-carbonitrile (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1M solution in THF, ~2.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, carefully add saturated aqueous NaHCO₃ solution and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-Fluoropyridin-2-yl)methanamine as an oil or solid. The crude product can be used directly in the next step or purified by column chromatography if necessary.

-

Causality Behind Experimental Choices:

-

Borane-THF Complex: This reagent is chosen for its ability to efficiently reduce nitriles to primary amines without affecting the aromatic pyridine ring.[2][3] Its handling as a solution in THF is also more convenient and safer than gaseous diborane.[4][5]

-

Anhydrous Conditions: Borane reagents are sensitive to moisture, hence the use of anhydrous THF and an inert atmosphere is crucial to prevent decomposition of the reagent and ensure a high yield.

-

Methanol Quench: The addition of methanol serves to safely decompose any unreacted borane complex.[2]

Step 2: Formation of this compound

The formation of the dihydrochloride salt enhances the stability and improves the handling characteristics of the amine, making it easier to store and weigh.

-

Materials:

-

Crude (3-Fluoropyridin-2-yl)methanamine from Step 1

-

Anhydrous diethyl ether or ethyl acetate

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol)

-

Büchner funnel and filter paper

-

-

Procedure:

-

Dissolve the crude (3-Fluoropyridin-2-yl)methanamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a slight excess of hydrochloric acid (e.g., a solution in isopropanol or dropwise addition of concentrated HCl) to the stirred solution.

-

A precipitate of the dihydrochloride salt should form. Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or ethyl acetate to remove any impurities.

-

Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

-

Causality Behind Experimental Choices:

-

Dihydrochloride Salt Formation: The presence of two basic nitrogen atoms (the pyridine nitrogen and the primary amine) allows for the formation of a dihydrochloride salt, which typically has better crystallinity and stability compared to the free base.

-

Anhydrous Solvent: The use of an anhydrous solvent for precipitation helps to obtain a crystalline solid and prevents the product from becoming hygroscopic.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling patterns will be influenced by the fluorine atom and the protonation state of the nitrogens.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.

-

¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the free base of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Applications in Drug Discovery

This compound is a valuable building block in drug discovery due to the advantageous properties conferred by the fluorinated pyridine motif. The strategic placement of the fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.[6]

Key Advantages in Medicinal Chemistry:

-

Modulation of pKa: The electron-withdrawing nature of the fluorine atom lowers the pKa of the pyridine nitrogen, which can be crucial for optimizing a drug candidate's solubility, absorption, and interaction with biological targets.

-

Metabolic Stability: The C-F bond is exceptionally strong, and introducing fluorine at a potential site of metabolic oxidation can block this pathway, thereby increasing the half-life of a drug.

-

Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a compound.

-

Improved Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.

This building block can be readily incorporated into larger molecules through reactions involving its primary amine functionality, such as amide bond formation, reductive amination, and the synthesis of various heterocyclic systems.

Caption: Role of the fluorinated pyridine building block in drug discovery.

Conclusion

This compound is a strategically important building block for researchers, scientists, and drug development professionals. Its synthesis from readily available precursors is straightforward, and its unique combination of a fluorinated pyridine ring and a reactive aminomethyl group provides a versatile platform for the design and synthesis of novel small molecules with potentially enhanced therapeutic properties. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this valuable compound in their drug discovery endeavors.

References

-

The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL: [Link])

- US Patent US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (URL: )

-

Borane Reductions (using BH3.THF or BH3.Me2S, BMS) - Organic Synthesis. (URL: [Link])

-

Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. (URL: [Link])

- CN Patent CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (URL: )

-

Borane Reagents - Organic Chemistry Portal. (URL: [Link])

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. (URL: [Link])

-

BH3/ THF as a Reducing Agent - YouTube. (URL: [Link])

-

Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC - NIH. (URL: [Link])

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (URL: [Link])

-

Borane Tetrahydrofuran - Common Organic Chemistry. (URL: [Link])

-

Nitrile to Amine (BH3-THF) - Common Organic Chemistry. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Nitrile to Amine (BH3-THF) [commonorganicchemistry.com]

- 4. Borane Reagents [organic-chemistry.org]

- 5. Borane Tetrahydrofuran [commonorganicchemistry.com]

- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Fluoropyridin-2-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune the metabolic stability, binding affinity, lipophilicity, and pKa of drug candidates. Among the privileged heterocyclic structures, the pyridine ring is a recurring motif in a multitude of pharmaceuticals. Consequently, fluorinated pyridines have emerged as invaluable building blocks for creating novel therapeutics with enhanced pharmacological profiles.

This technical guide provides a comprehensive overview of (3-Fluoropyridin-2-yl)methanamine dihydrochloride, a versatile and increasingly utilized reagent in the synthesis of complex bioactive molecules. We will delve into its chemical structure and properties, explore synthetic strategies, analyze its reactivity, and highlight its applications in the development of innovative therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a salt, which enhances its stability and solubility in polar solvents, rendering it a convenient form for handling and use in aqueous reaction media.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 312904-49-7 | |

| Molecular Formula | C₆H₉Cl₂FN₂ | |

| Molecular Weight | 199.05 g/mol | |

| IUPAC Name | (3-fluoro-2-pyridinyl)methanamine dihydrochloride | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature |

Synthesis and Purification

The synthesis of (3-Fluoropyridin-2-yl)methanamine and its dihydrochloride salt can be approached through several strategic routes, leveraging the principles of heterocyclic chemistry. While a definitive, publicly available, step-by-step protocol for this specific molecule is not extensively documented in peer-reviewed literature, we can infer a logical synthetic pathway based on established methods for analogous fluorinated pyridines. A plausible and efficient approach involves the synthesis of a suitable precursor followed by reduction.

Proposed Synthetic Workflow:

A common strategy for the synthesis of aminomethylpyridines involves the reduction of a corresponding nitrile or amide. Therefore, a logical precursor to (3-Fluoropyridin-2-yl)methanamine would be 3-fluoro-2-cyanopyridine.

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 3-Fluoro-2-cyanopyridine.

-

To a solution of 3-fluoropyridine in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of n-butyllithium in hexanes.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add a solution of cyanogen bromide in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-fluoro-2-cyanopyridine.

-

-

Step 2: Reduction of 3-Fluoro-2-cyanopyridine to (3-Fluoropyridin-2-yl)methanamine.

-

To a suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 3-fluoro-2-cyanopyridine in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude (3-Fluoropyridin-2-yl)methanamine.

-

-

Step 3: Formation of the Dihydrochloride Salt.

-

Dissolve the crude (3-Fluoropyridin-2-yl)methanamine in a minimal amount of diethyl ether.

-

Bubble hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until no further precipitation is observed.

-

Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Purification and Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Reactivity and Chemical Behavior

The chemical reactivity of (3-Fluoropyridin-2-yl)methanamine is dictated by the interplay of its functional groups: the primary amine, the pyridine ring, and the fluorine substituent.

-

The Primary Amine: The aminomethyl group is a nucleophilic center and readily participates in reactions typical of primary amines, such as:

-

Amide bond formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

-

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Sulfonamide formation: Reaction with sulfonyl chlorides.

-

Alkylation: Reaction with alkyl halides.

-

-

The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electronic nature of the pyridine ring can influence the reactivity of its substituents.

-

The Fluorine Substituent: The fluorine atom at the 3-position is generally unreactive towards nucleophilic aromatic substitution due to the electron-donating effect of the adjacent amino group. However, its strong electron-withdrawing inductive effect influences the basicity of the pyridine nitrogen and the overall electronic properties of the ring system.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to introduce a fluorinated pyridine moiety, which can impart desirable pharmacological properties to the target compound.

Workflow for Utilizing this compound in Drug Discovery:

Caption: A typical workflow illustrating the use of the title compound in a drug discovery program.

While specific blockbuster drugs containing this exact fragment are not prominently disclosed in the public domain, its structural motif is present in numerous patented compounds investigated for a variety of therapeutic targets. The aminomethyl group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in lead optimization campaigns.

Handling, Safety, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety Precautions: this compound is an irritant. It is advisable to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, under an inert atmosphere to prevent degradation.

Conclusion

This compound represents a strategically important building block for medicinal chemists. Its unique combination of a reactive primary amine, a fluorinated pyridine core, and the convenience of a stable salt form makes it a valuable tool in the synthesis of novel and diverse molecular architectures. As the quest for more effective and safer therapeutics continues, the demand for such versatile and well-characterized reagents is expected to grow, further solidifying the role of fluorinated heterocycles in the future of drug discovery.

References

An In-depth Technical Guide to the Physical Properties of (3-Fluoropyridin-2-yl)methanamine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is a substituted pyridinylmethanamine that serves as a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom on the pyridine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and pKa, which in turn influences its metabolic stability, membrane permeability, and target binding affinity. As a dihydrochloride salt, its solubility and solid-state properties are critical considerations for formulation and preclinical development.

This guide provides a comprehensive overview of the known physical properties of this compound. Where experimental data is not publicly available, this document outlines authoritative, field-proven methodologies for its determination, empowering researchers to generate reliable data.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound is identified by several key descriptors.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of the title compound.

| Identifier | Value | Source |

| CAS Number | 312904-49-7 | [1] |

| Molecular Formula | C₆H₉Cl₂FN₂ | [1] |

| Molecular Weight | 199.05 g/mol | [1] |

| IUPAC Name | (3-fluoro-2-pyridinyl)methanamine dihydrochloride | |

| InChI | 1S/C6H7FN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| InChIKey | FUPNXLAWWSHZPJ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(N=C1)CN)F.Cl.Cl | N/A |

Physicochemical Properties

This section details the core physical properties of the compound. As a solid salt, properties like boiling point are not applicable; decomposition typically occurs at high temperatures.

| Property | Value | Comments | Source |

| Physical Form | Solid | Typically a crystalline powder or solid. | |

| Melting Point | Data not publicly available | As a salt, it is expected to have a high melting point, likely with decomposition. See Protocol 2.1 for determination. | N/A |

| Solubility | Data not publicly available | Expected to be soluble in water and polar protic solvents like methanol and ethanol. See Protocol 2.2 for determination. | N/A |

| pKa | Data not publicly available | The primary aliphatic amine and the pyridine nitrogen will have distinct pKa values. See Protocol 2.3 for determination. | N/A |

Methodologies for Physical Property Determination

The trustworthiness of physical property data hinges on the robustness of the experimental method. The following protocols describe self-validating systems for determining key parameters.

Protocol 2.1: Melting Point Determination

Expertise & Causality: The melting point of a pure crystalline solid is a sharp, well-defined range. For a hydrochloride salt, this transition may be accompanied by decomposition. A modern digital melting point apparatus with video recording is chosen for its precision, automated ramp rates, and ability to visually confirm the transition type (melt vs. decomposition).

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary is placed in a calibrated digital melting point apparatus (e.g., Mettler Toledo MP70).

-

Rapid Screening: A fast temperature ramp (10-20 °C/min) is used to quickly identify an approximate melting range.

-

Precise Determination: A new sample is prepared and heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has melted (clear point) are recorded. Any visual changes, such as color change or gas evolution, are noted as evidence of decomposition.

Diagram 2: Melting Point Determination Workflow

Caption: Workflow for determining melting point.

Protocol 2.2: Thermodynamic Solubility Assessment

Expertise & Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, a critical parameter for drug development. The shake-flask method (or a miniaturized version) is the gold standard. Using HPLC for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds.

Methodology:

-

System Preparation: An excess amount of the solid compound is added to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water) in a glass vial.

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate undissolved solid.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted if necessary, and analyzed by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the compound.

-

Result Expression: Solubility is reported in units such as mg/mL or µM.

Protocol 2.3: pKa Determination by Potentiometric Titration

Expertise & Causality: The ionization constants (pKa) of the aminomethyl group and the pyridine nitrogen are critical determinants of solubility and receptor interaction. Potentiometric titration is a robust and direct method for measuring pKa. It relies on monitoring pH changes as a function of the volume of a titrant (acid or base) added, allowing for the inflection points corresponding to the pKa values to be determined.

Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a known volume of deionized water, often with a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of NaOH while monitoring the pH with a calibrated electrode. For a dihydrochloride salt, this will neutralize the two acidic ammonium groups.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the pH at the half-equivalence points. The first derivative of the curve can be used to accurately locate the equivalence points.

-

Validation: The procedure is validated using a compound with known pKa values.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, they can often be obtained from the supplier.[1] Based on its structure, the following spectral characteristics are expected.

-

¹H NMR: The proton NMR spectrum in a solvent like D₂O or DMSO-d₆ would show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts and coupling constants influenced by the fluorine substituent. A singlet or triplet corresponding to the aminomethyl (-CH₂NH₃⁺) protons would be visible, likely in the 3.5-4.5 ppm range. The aromatic protons would appear further downfield (7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom bonded to the fluorine (C3) would show a large one-bond C-F coupling constant.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent free base [M+H]⁺ at m/z 127.06.

Safety and Handling

Comprehensive safety protocols are essential when handling any chemical intermediate.

-

Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is recommended to store under an inert atmosphere.

Conclusion

This compound is a key synthetic intermediate whose utility is governed by its physical properties. This guide has consolidated the available identification and safety data. Crucially, it has also provided robust, standardized protocols for the experimental determination of essential physicochemical parameters like melting point, solubility, and pKa. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby supporting rigorous scientific research and accelerating drug development timelines.

References

Sources

(3-Fluoropyridin-2-yl)methanamine dihydrochloride solubility data

An In-depth Technical Guide to the Solubility of (3-Fluoropyridin-2-yl)methanamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic building block with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility characteristics is fundamental for its effective use in these fields. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It delves into the physicochemical factors influencing its solubility, presents a detailed, field-proven experimental protocol for its determination, and offers a framework for data analysis and interpretation. This document is intended to serve as a practical resource for researchers, enabling them to generate reliable and reproducible solubility data essential for downstream applications.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical parameter that influences its bioavailability, formulation development, and process chemistry. For this compound, a fluorinated aminopyridine derivative, understanding its solubility in various aqueous and organic solvent systems is paramount for its successful application. This guide will equip the researcher with the foundational knowledge and practical methodologies to accurately characterize the solubility of this compound.

This compound (CAS No. 312904-49-7) is a solid with a molecular formula of C6H9Cl2FN2 and a molecular weight of 199.05 g/mol [1][2][3]. The presence of a basic aminomethyl group and a pyridine nitrogen, along with the dihydrochloride salt form, suggests a high degree of polarity and a propensity for aqueous solubility[4]. However, the fluoropyridinyl moiety introduces a degree of lipophilicity that necessitates empirical determination of its solubility profile across a range of solvents.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of its structural features and the properties of the solvent. A predictive understanding of these factors is crucial for designing robust experimental protocols.

The Dihydrochloride Salt Form and Aqueous Solubility

The conversion of a basic amine to its hydrochloride salt is a well-established technique to enhance aqueous solubility in pharmaceutical development[4][5]. The dihydrochloride salt of (3-Fluoropyridin-2-yl)methanamine exists as a fully ionized species in solution, which can readily interact with polar water molecules, thereby increasing its solubility.

The Influence of pH

For an ionizable compound like this compound, solubility is highly dependent on the pH of the aqueous medium[6][7]. The compound's two basic centers (the aminomethyl group and the pyridine nitrogen) will have distinct pKa values.

-

In acidic to neutral pH: The compound will exist predominantly in its protonated, charged form, leading to higher aqueous solubility.

-

In basic pH: As the pH increases above the pKa values of the amine groups, the compound will be deprotonated to its free base form. The free base is expected to be significantly less polar and thus less soluble in water.

A pH-solubility profile is therefore essential for a complete understanding of the compound's behavior in aqueous environments.

The Common Ion Effect

When determining the solubility of a hydrochloride salt, the presence of chloride ions from other sources (e.g., in buffers like phosphate-buffered saline) can suppress the solubility of the salt[6][8][9]. This phenomenon, known as the common ion effect, should be considered when selecting solubility media.

Solvent Polarity and Organic Solubility

While the dihydrochloride salt form promotes aqueous solubility, it generally leads to poor solubility in non-polar organic solvents[10]. However, solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) may be significant. For related compounds like 4-aminopyridine, solubility in various organic solvents has been reported[11].

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and reproducibility[6][12]. The following protocol is a self-validating system designed to generate accurate solubility data for this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, phosphate buffers of varying pH, methanol, ethanol, DMSO, acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 2: Factors affecting the solubility of the compound.

A high solubility in acidic aqueous solutions is expected due to the fully protonated and charged state of the molecule. As the pH increases, a sharp decrease in solubility would indicate the precipitation of the less soluble free base. The solubility in polar organic solvents like methanol and DMSO will depend on their ability to solvate the ionic salt.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By following the detailed protocol and considering the theoretical principles outlined, researchers can generate high-quality, reliable solubility data. This information is a critical prerequisite for the successful application of this compound in drug discovery and development, enabling informed decisions on formulation strategies, and process optimization. Further studies could investigate the impact of temperature on solubility to determine the thermodynamic parameters of the dissolution process.

References

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link] [4]20. NIH. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link] [13]21. ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link] [14]22. ResearchGate. The solubility of inorganic salts in organic solvents?. [Link]

Sources

- 1. 312904-49-7 | this compound - Moldb [moldb.com]

- 2. This compound - CAS:312904-49-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Whitepaper: Comprehensive Safety and Handling Protocols for (3-Fluoropyridin-2-yl)methanamine Dihydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This document serves as an in-depth technical guide on the safe handling, storage, and emergency procedures for (3-Fluoropyridin-2-yl)methanamine dihydrochloride (CAS No. 1187933-33-9). Moving beyond the standard Safety Data Sheet (SDS), this whitepaper integrates core safety data with field-proven insights and the underlying scientific principles governing the compound's reactivity and toxicology. It is designed to empower researchers and drug development professionals with the expertise to mitigate risks, ensure experimental integrity, and maintain a culture of safety within the laboratory.

Core Chemical Identity and Physicochemical Profile

This compound is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in medicinal chemistry. The presence of a fluorine atom on the pyridine ring can significantly modulate the compound's pKa, lipophilicity, and metabolic stability, making it an attractive synthon. The dihydrochloride salt form is employed to enhance stability and aqueous solubility, which can be advantageous for certain reaction conditions and biological assays.

Table 1: Physicochemical and Identification Data

| Parameter | Data | Source(s) |

|---|---|---|

| IUPAC Name | (3-fluoropyridin-2-yl)methanamine;dihydrochloride | [1][2] |

| CAS Number | 1187933-33-9 (This is a common CAS, though some suppliers list others like 312904-49-7) | [1] |

| Molecular Formula | C₆H₇FN₂ · 2HCl (or C₆H₉Cl₂FN₂) | |

| Molecular Weight | 199.06 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% |

| Storage Temperature | Inert atmosphere, room temperature | |

Expertise & Experience Insight: The dihydrochloride salt indicates that two basic nitrogen atoms—the pyridine ring nitrogen and the primary amine—are protonated. This has two key practical implications. First, when using this reagent in a reaction, a base will be required to liberate the free amine for nucleophilic attack. The choice and stoichiometry of the base are critical experimental parameters. Second, dissolving the compound in a neutral aqueous solution will result in an acidic pH, which could affect the stability of other reagents in the mixture.

Hazard Identification and Risk Mitigation Strategy

Based on available data, this compound presents acute toxicity and irritation hazards. A logical, proactive approach to safety involves understanding these hazards and linking them directly to the necessary control measures.

Table 2: GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (STOT-SE) | Category 3 | H335: May cause respiratory irritation |

This classification is consistent across multiple suppliers for this compound and similar structures like (5-Bromo-3-fluoropyridin-2-YL)methanamine hydrochloride.[3]

The following workflow provides a self-validating system for risk management, connecting the identified hazard to the mandatory preventative actions and the appropriate emergency response.

Caption: Logical relationship between hazards, controls, and emergency responses.

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible experimental outcomes. Do not just follow these steps; understand the reasoning behind them.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Before retrieving the compound, verify that the chemical fume hood is operational.[4] Prepare the work surface by laying down absorbent, disposable bench paper.

-

Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.[3] A face shield is recommended if there is a significant risk of splashing.[4]

-

Compound Retrieval: Retrieve the container from its storage location. Note its storage conditions (e.g., under inert gas) and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]

-

Weighing (in Fume Hood): Perform all weighing operations inside the fume hood to contain any airborne dust. Use anti-static weighing dishes or paper.

-

Aliquotting: Use a clean spatula for transfer. Immediately after removing the desired amount, securely close the main container. This minimizes exposure to air and moisture, preserving the integrity of the bulk material.[5]

-

Dissolution: Add the solvent to the solid reagent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for temperature control.

-

Cleanup: Wipe down the spatula and work surface. Dispose of all contaminated materials (gloves, bench paper, weighing dish) in a designated solid hazardous waste container.[3]

The following diagram visualizes this mandatory workflow.

Caption: Standard operating procedure for weighing and solution preparation.

Stability, Storage, and Incompatibility

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] The compound should be kept away from incompatible materials. For long-term stability, particularly for fluorinated intermediates, storage under an inert atmosphere (nitrogen or argon) is recommended to protect against moisture and oxidation.[5]

Stability: The compound is generally stable under recommended storage conditions. However, aminopyridines can darken over time, a process accelerated by heat and light.[7]

Incompatible Materials:

-

Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[7][8]

-

Strong Bases: Will deprotonate the hydrochloride salt to form the free base. This is often a desired reaction but should be controlled.

-

Acids, Acid Anhydrides, Acid Chlorides: Incompatible with the free amine form.[8]

-

Water/Moisture: While the salt form is water-soluble, excessive moisture can affect the stability of fluorinated intermediates.[5]

Hazardous Decomposition: Upon thermal decomposition, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and gaseous hydrogen fluoride (HF).[7][8]

Toxicological Profile and First Aid

Toxicological Summary: The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[3] While specific LD50 data for this exact molecule is not readily available, the GHS classification indicates moderate acute oral toxicity. The toxicity of aminopyridines can be significant; 2-aminopyridine is considered toxic by all routes and is readily absorbed through the skin.[9] Severe poisoning incidents involving aminopyridines have been reported, highlighting the need for stringent handling procedures.[9]

First-Aid Protocols:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, call for immediate medical attention.[3]

-

If on Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

-

If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[3] Call a poison control center or doctor immediately for treatment advice.

Spill and Disposal Procedures

Spill Response:

-

Minor Spill (Solid): Evacuate unnecessary personnel. Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place into a suitable, labeled container for hazardous waste disposal.[3][6]

-

Major Spill: Evacuate the area immediately and contact your institution's emergency response team.[4]

Waste Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.[3] Do not allow the material to enter drains or the environment. All disposal practices must be in accordance with local, state, and federal regulations.

References

-

Aminopyridines Chemical Profile. U.S. Environmental Protection Agency (EPA). [Link]

-

2-Amino Pyridine Safety Data Sheet. Biochem Chemopharma. [Link]

-

3-AMINOPYRIDINE Safety Data Sheet. Loba Chemie. [Link]

-

Pyridine Safety Data Sheet. Carl ROTH. [Link]

-

Generic Safety Data Sheet. Hisco. [Link]

-

Generic Material Safety Data Sheet. Greenbook.net. [Link]

Sources

- 1. (3-fluoropyridin-2-yl)MethanaMine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 2. (3-fluoropyridin-2-yl)MethanaMine hydrochloride | 1260903-05-6 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. epa.gov [epa.gov]

A Predictive Spectroscopic Guide to (3-Fluoropyridin-2-yl)methanamine Dihydrochloride: A Technical Overview for Researchers

This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data for (3-Fluoropyridin-2-yl)methanamine dihydrochloride. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for researchers, scientists, and professionals in drug development. The methodologies and interpretations presented herein are designed to be a self-validating system, grounded in fundamental chemical principles and authoritative references.

Molecular Structure and Spectroscopic Implications

This compound is a substituted pyridine derivative with key structural features that will dictate its spectroscopic signature. The presence of a fluorine atom, a primary amine, and the formation of a dihydrochloride salt are all expected to have significant and predictable effects on its NMR, IR, and mass spectra. The protonation of both the pyridine nitrogen and the primary amine will profoundly influence the electronic environment of the molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a cornerstone technique for structural elucidation. For this compound, the ¹H NMR spectrum is predicted to provide a wealth of information regarding the substitution pattern of the pyridine ring and the nature of the aminomethyl group.

Predicted Chemical Shifts and Rationale

The chemical shifts in the ¹H NMR spectrum are anticipated to be influenced by the electron-withdrawing effects of the fluorine atom and the protonated nitrogen atoms. The protonation of the pyridine ring is expected to cause a significant downfield shift for all ring protons compared to the free base.[1]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Pyridine-H4 | 8.0 - 8.3 | Triplet of doublets (td) | Downfield due to proximity to the protonated ring nitrogen and deshielding from the fluorine atom. |

| Pyridine-H5 | 7.6 - 7.9 | Triplet of doublets (td) | Influenced by the adjacent protonated ring nitrogen and coupling to H4 and H6. |

| Pyridine-H6 | 8.4 - 8.7 | Doublet of doublets (dd) | Most downfield aromatic proton due to its position alpha to the protonated ring nitrogen.[2] |

| Methylene (-CH₂-) | 4.5 - 4.8 | Singlet (broad) or Triplet | Downfield due to the adjacent protonated pyridine ring and the protonated amino group. Broadening may occur due to nitrogen quadrupolar effects and exchange. |

| Amine (-NH₃⁺) | 8.5 - 9.5 | Singlet (broad) | Highly deshielded and broadened due to proton exchange with the solvent and coupling to ¹⁴N.[3][4] |

| Pyridine N-H⁺ | 13.0 - 15.0 | Singlet (broad) | Very downfield and broad due to its acidic nature and rapid exchange. |

Predicted Coupling Constants

The coupling patterns will be critical for assigning the pyridine ring protons.

| Coupling | Predicted J-value (Hz) | Rationale |

| ³J(H4-H5) | 5.0 - 7.0 | Typical ortho-coupling in a pyridine ring.[5][6] |

| ³J(H5-H6) | 4.0 - 6.0 | Typical ortho-coupling in a pyridine ring.[5][6] |

| ⁴J(H4-H6) | 1.0 - 2.0 | Typical meta-coupling in a pyridine ring.[7] |

| ³J(H4-F) | 8.0 - 10.0 | Through-bond coupling. |

| ⁴J(H5-F) | 4.0 - 6.0 | Through-bond coupling. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for amine salts as it can slow down proton exchange, allowing for the observation of N-H protons.[8][9][10]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

D₂O Exchange: To confirm the assignment of the -NH₃⁺ and pyridine N-H⁺ protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to these exchangeable protons should diminish or disappear.[4]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR will provide essential information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms, particularly the fluorine and nitrogen atoms.

Predicted Chemical Shifts and C-F Coupling

The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), and other carbons will show smaller, long-range couplings.[11][12][13]

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C2 | 145 - 150 | Doublet | Downfield shift due to attachment to the aminomethyl group and proximity to the protonated nitrogen. |

| C3 | 155 - 160 | Doublet (large ¹JCF) | Significantly downfield due to the direct attachment of the highly electronegative fluorine atom. Expected ¹JCF of 230-260 Hz.[12][14] |

| C4 | 125 - 130 | Doublet | Influenced by the fluorine atom through two bonds. |

| C5 | 120 - 125 | Doublet | Less affected by the substituents. |

| C6 | 140 - 145 | Doublet | Downfield due to its position alpha to the protonated ring nitrogen. |

| -CH₂- | 40 - 45 | Doublet | Shielded relative to the aromatic carbons, but deshielded for an aliphatic carbon due to adjacent protonated nitrogen atoms. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in singlets for each carbon, which will be split into doublets by the fluorine atom.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions corresponding to the vibrations of the amine salt and the substituted pyridine ring.

Predicted Key Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| 3200 - 2800 | N-H⁺ stretching (amine salt) | Strong, broad | Characteristic of primary amine hydrochlorides.[15][16] |

| ~3050 | Aromatic C-H stretching | Medium | Typical for aromatic rings. |

| 1620 - 1580 | N-H⁺ bending (asymmetric) | Medium | Characteristic of a primary amine salt.[17][18] |

| 1550 - 1500 | N-H⁺ bending (symmetric) | Medium | Characteristic of a primary amine salt.[17][18] |

| 1600, 1580, 1450 | C=C and C=N ring stretching | Medium to strong | Vibrations of the pyridine ring, shifted upon protonation.[19][20] |

| 1250 - 1020 | C-N stretching | Medium | For the aminomethyl group.[17] |

| ~1100 | C-F stretching | Strong | Characteristic absorption for aryl fluorides. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the parent compound. For the dihydrochloride salt, analysis is typically performed on the free base or the monoprotonated species.

Predicted Molecular Ion and Fragmentation

Assuming electrospray ionization (ESI), the most likely observed ion will be the [M+H]⁺ of the free base, (C₆H₇FN₂)H⁺.

-

Predicted [M+H]⁺ (for C₆H₈FN₂⁺): m/z = 127.07

Key predicted fragmentation pathways for the protonated molecule include:

-

Loss of ammonia (NH₃): A common fragmentation for protonated primary amines, leading to a fragment at m/z 110.[2][21]

-

Benzylic cleavage: Cleavage of the C-C bond between the pyridine ring and the methylene group is possible, though less favored than NH₃ loss.

-

Loss of HF: Elimination of hydrogen fluoride could lead to a fragment at m/z 107.

-

Ring fragmentation: At higher collision energies, the pyridine ring itself may fragment.

The presence of the fluorine atom will be evident in the accurate mass measurement.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

-

Analysis: Perform MS and MS/MS analysis. MS will provide the mass of the molecular ion, and MS/MS (tandem mass spectrometry) will induce fragmentation and provide structural information.

Visualizations

Molecular Structure and Atom Numbering

Caption: Numbering scheme for (3-Fluoropyridin-2-yl)methanamine.

Predicted ¹H NMR Splitting Pattern Workflow

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network.

Predicted Mass Spectrometry Fragmentation

Caption: Primary predicted ESI-MS fragmentation pathways.

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and mass spectrometry, and drawing comparisons with related structures, we have constructed a comprehensive theoretical dataset. This information will serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against these predictions for full structural verification.

References

- Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1964). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Bull. Acad. Polon. Sci., Ser. Sci. Chim. (1961).

- Pretsch, E., Fürst, A., & Robien, W. (1991). Parameter set for the prediction of the 13C-NMR chemical shifts of sp2- and sp-hybridized carbon atoms in organic compounds. Analytica Chimica Acta, 248, 415-428.

- Audier, H. E., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 37(5), 493-504.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.

-

NIST. (n.d.). Pyridine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Journal of the American Chemical Society. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Chemistry LibreTexts. (2021). Spectroscopic Properties of Amines.

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- BenchChem. (2025).

- Chemistry LibreTexts. (2023).

- Chemistry LibreTexts. (2024). 16: Multinuclear NMR.

- Jaspars, M., et al. (2001). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 73(24), 5754-5760.

- Reddit. (2017). Carbon-fluorine spin coupling constants. r/chemistry.

- ChemicalBook. (2023). Pyridine hydrochloride.

- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.

- Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines.

- Merck Millipore. (n.d.). NMR Solvents.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

- University of Alberta. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- NIST. (n.d.). Pyridine hydrochloride IR Spectrum.

- ChemicalBook. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride(5421-92-1)IR1.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- Semantic Scholar. (1997).

- ResearchGate. (n.d.).

- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.

- University of Calgary. (n.d.). Amines.

- The Journal of Physical Chemistry A. (2003).

- UCLA. (n.d.). IR Spectroscopy Tutorial: Amines.

- OpenStax. (2023). 24.10 Spectroscopy of Amines.

- AAT Bioquest. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.

- Reddit. (2023). Amine protons on NMR. r/OrganicChemistry.

- PMC. (n.d.).

- Iowa State University. (n.d.). NMR Coupling Constants.

- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ResearchGate. (n.d.). Chemical shifts of the amine protons signal in ¹H NMR spectra.

- ACD/Labs. (2021). 1H–1H Coupling in Proton NMR.

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

- University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR.

- University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants.

Sources

- 1. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 9. chem.washington.edu [chem.washington.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. rockymountainlabs.com [rockymountainlabs.com]

- 19. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (3-Fluoropyridin-2-yl)methanamine Dihydrochloride

Abstract